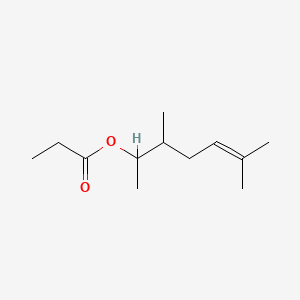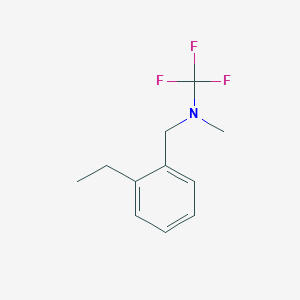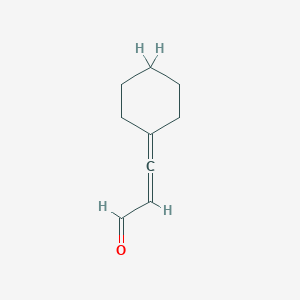
3-Cyclohexylideneprop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexylideneprop-2-enal is an organic compound with the molecular formula C9H12O It is characterized by a cyclohexylidene group attached to a prop-2-enal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexylideneprop-2-enal typically involves the aldol condensation of cyclohexanone with acrolein. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually involve heating the reactants under reflux to facilitate the condensation process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as boron trifluoride etherate can enhance the reaction efficiency and selectivity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: Cyclohexylideneacetic acid or cyclohexylideneacetone.
Reduction: 3-Cyclohexylidenepropan-1-ol.
Substitution: Various substituted cyclohexylidene derivatives.
Scientific Research Applications
3-Cyclohexylideneprop-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclohexylideneprop-2-enal involves its reactivity towards nucleophiles and electrophiles. The aldehyde group is highly reactive, making it a key site for chemical transformations. The compound can form various intermediates that participate in further reactions, leading to the formation of diverse products.
Comparison with Similar Compounds
Cyclohexanone: A precursor in the synthesis of 3-Cyclohexylideneprop-2-enal.
Acrolein: Another precursor used in the aldol condensation reaction.
Cyclohexylideneacetone: A product formed from the oxidation of this compound.
Uniqueness: this compound is unique due to its ability to undergo a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its structure allows for the formation of various derivatives, which can be tailored for specific applications in research and industry.
Properties
CAS No. |
72001-20-8 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
InChI |
InChI=1S/C9H12O/c10-8-4-7-9-5-2-1-3-6-9/h4,8H,1-3,5-6H2 |
InChI Key |
JAKGNCPRUVBIQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C=CC=O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


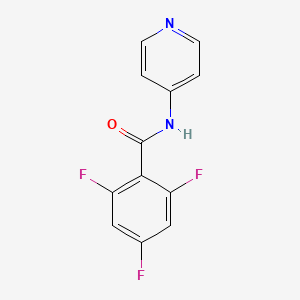
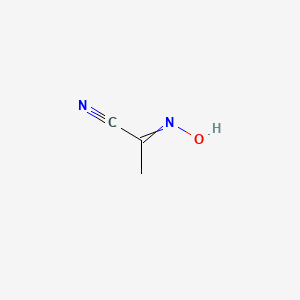


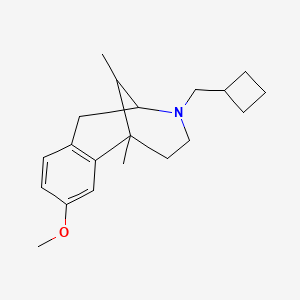
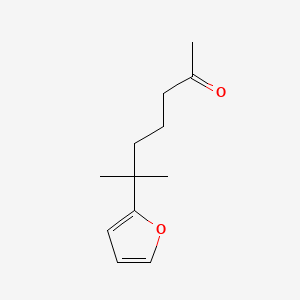
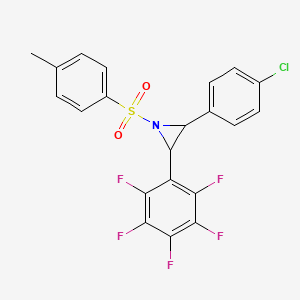

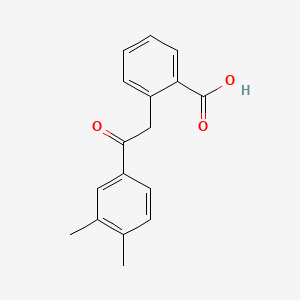
![7-(Hydroxymethyl)benzo[c]isoxazole-3-carboxylic acid](/img/structure/B13945585.png)
